雷米普利苄酯-d5

描述

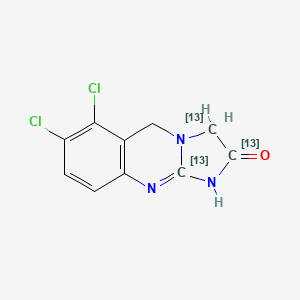

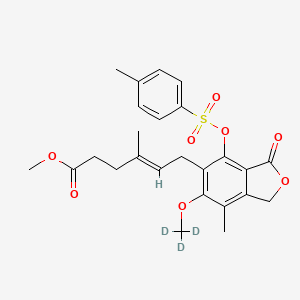

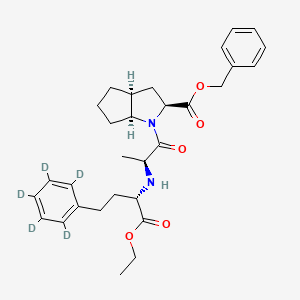

Ramipril Benzyl Ester-d5 is a deuterated and esterified form of Ramipril . It has been used as an active angiotensin-converting enzyme (ACE) inhibitor . It is used for the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure .

Synthesis Analysis

The first synthesis of ramipril was reported in EP 79022 wherein a compound of formula 2 was coupled with a compound of formula [3] . In this synthetic approach, X in compound 2 represents OH and coupling was effected through activation, for instance using hydroxybenzotriazole .Molecular Structure Analysis

The molecular formula of Ramipril Benzyl Ester-d5 is C30H33D5N2O5 . The molecular weight is 511.66 .Chemical Reactions Analysis

Ramipril Benzyl Ester-d5 is a deuterated and esterified form of ramipril, which is an inhibitor of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor .Physical and Chemical Properties Analysis

The molecular formula of Ramipril Benzyl Ester-d5 is C30H33D5N2O5 . The molecular weight is 511.66 .科学研究应用

雷米普利及其代谢物的概述

雷米普利以其长效、非巯基转换酶抑制特性而闻名,需要裂解其酯基才能形成活性二酸代谢物雷米普利拉。消除的主要途径是肾脏排泄,这显著影响了药物的作用持续时间,使得在肾功能受损的患者中需要调整剂量。口服雷米普利可有效控制 24 小时内的血压,并且可能使单独使用利尿剂无法充分控制的心力衰竭患者受益。其效力和每日一次的剂量在治疗所有等级的高血压和心力衰竭中的功效凸显了其在心血管治疗中的重要性 (S. Ball & J. Robertson,1987)。

雷米普利在药物分析和制剂中的应用

一项关于雷米普利杂质 A 的合成、建立参考标准和评估雷米普利产品中杂质的研究展示了确保雷米普利制剂质量和功效的详细分析方法。这项研究强调了药物分析中精度的重要性,以在最大程度减少潜在杂质的同时保持雷米普利的治疗益处 (Thanh Tran Thien Nguyen 等,2022)。

纳米技术提高雷米普利稳定性

开发含有 Cremophor-EL 的纳米乳剂制剂以提高雷米普利的稳定性,凸显了一种改进药物制剂的创新方法。纳米乳剂提供的热力学稳定性为延长雷米普利的保质期和功效提供了一种有希望的策略,特别是考虑到它在制造过程和储存过程中对机械应力、热、湿气和碱性 pH 值的敏感性 (S. Shafiq & F. Shakeel,2008)。

雷米普利在心血管疾病预防中的作用

心脏结局预防评估 (HOPE) 研究及其后续研究 ONTARGET 和 TRANSCEND 研究在证明雷米普利在降低无心力衰竭患者心血管风险方面的功效方面发挥了重要作用。这些研究提供了大量证据,证明雷米普利在心血管事件的二级预防中的作用,让人们更深入地了解了该药除了降血压能力之外的血管保护和肾脏保护作用 (S. Yusuf,2002)。

探索雷米普利苄酯-d5 在 COVID-19 治疗中的应用

在 COVID-19 大流行的背景下,一项生物信息学研究提出雷米普利苄酯和其他分子作为针对 COVID-19 的潜在治疗剂。这项研究强调了雷米普利衍生物在应对全球健康危机中的研究应用不断扩大,通过识别可以作为该疾病有效抑制剂的分子,证明了该药物的潜力超出了心血管应用 (Sweta Singh & H. Florez,2020)。

作用机制

Target of Action

Ramipril Benzyl Ester-d5, an esterified and deuterated form of ramipril , primarily targets the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, a potent vasoconstrictor, and an increase in bradykinin, a potent vasodilator . This results in the dilation of blood vessels, thereby lowering blood pressure .

Pharmacokinetics

Ramipril is a prodrug that undergoes de-esterification in the liver to form its active metabolite, ramiprilat . After absorption from the gastrointestinal tract, rapid hydrolysis of ramipril occurs in the liver . In the therapeutic concentration range, protein binding of ramipril and ramiprilat is 73% and 56%, respectively . Most of the drug is excreted in the urine as ramiprilat and the glucuronate conjugate of ramiprilat .

Result of Action

The primary result of Ramipril Benzyl Ester-d5’s action is the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure . It may also be used to slow the progression of renal disease in individuals with hypertension, diabetes mellitus, and microalbuminuria or overt nephropathy .

Action Environment

The action, efficacy, and stability of Ramipril Benzyl Ester-d5 can be influenced by various environmental factors. For instance, the dosage should be reduced in patients with renal impairment as renal excretion largely determines the drug’s duration of action . Furthermore, the drug’s absorption rate and bioavailability can be affected by the patient’s fasting state .

安全和危害

生化分析

Biochemical Properties

Ramipril Benzyl Ester-d5 plays a significant role in inhibiting the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to a decrease in blood pressure and is beneficial in treating conditions such as hypertension and heart failure. The compound interacts with the ACE enzyme by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

Ramipril Benzyl Ester-d5 affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of ACE by Ramipril Benzyl Ester-d5 leads to reduced levels of angiotensin II, which in turn decreases vasoconstriction and aldosterone secretion. This results in lowered blood pressure and reduced strain on the cardiovascular system .

Molecular Mechanism

The molecular mechanism of Ramipril Benzyl Ester-d5 involves its conversion to ramiprilat, the active metabolite, in the liver. Ramiprilat binds to the ACE enzyme, inhibiting its activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased activation of angiotensin receptors and reduced vasoconstriction. Additionally, the inhibition of ACE increases bradykinin levels, which further contributes to vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ramipril Benzyl Ester-d5 change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that Ramipril Benzyl Ester-d5 maintains its inhibitory effects on ACE for several hours, with a gradual decrease in activity over time. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist for up to 48 hours .

Dosage Effects in Animal Models

The effects of Ramipril Benzyl Ester-d5 vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, toxic effects such as hypotension, hyperkalemia, and renal impairment have been observed. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Ramipril Benzyl Ester-d5 is metabolized primarily in the liver, where it is converted to its active form, ramiprilat. This conversion involves hepatic esterases that hydrolyze the ester bond. The active metabolite, ramiprilat, then exerts its inhibitory effects on ACE. The metabolic pathways also involve the formation of diketopiperazine derivatives and glucuronide conjugates, which are excreted via the kidneys .

Transport and Distribution

Within cells and tissues, Ramipril Benzyl Ester-d5 is transported and distributed through the bloodstream. It binds to plasma proteins, which facilitates its transport to various tissues. The compound is distributed to the liver, kidneys, and lungs, where it undergoes metabolic conversion to ramiprilat. The distribution is influenced by the compound’s lipophilicity and protein-binding properties .

Subcellular Localization

Ramipril Benzyl Ester-d5 and its active metabolite, ramiprilat, are primarily localized in the cytoplasm and endoplasmic reticulum of cells. The subcellular localization is directed by the compound’s lipophilic nature and its interactions with cellular membranes. This localization is crucial for the compound’s inhibitory effects on ACE, which is predominantly found in the endoplasmic reticulum .

属性

IUPAC Name |

benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1/i4D,6D,7D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMFAJWBVYHGL-NITSAHBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661947 | |

| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356929-60-6 | |

| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)

![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)